molecular formula C6H4ClFN2O B1435297 2-Chloro-3-fluoropyridine-4-carboxamide CAS No. 1378654-14-8

2-Chloro-3-fluoropyridine-4-carboxamide

Cat. No.: B1435297
CAS No.: 1378654-14-8
M. Wt: 174.56 g/mol
InChI Key: PMPDGMHWHJFFBA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of halogenated pyridine derivatives, including 2-Chloro-3-fluoropyridine-4-carboxamide, represents a significant evolution in heterocyclic chemistry that spans over a century of synthetic endeavors. The broader family of halopyridines emerged from early investigations into pyridine functionalization, where researchers sought to introduce reactive halogen substituents that could serve as versatile synthetic intermediates. The specific compound this compound evolved from advances in selective halogenation methodologies that allowed chemists to introduce multiple different halogens with precise regiocontrol.

Historical development of pyridine halogenation techniques revealed significant challenges in achieving selective substitution patterns. Early electrophilic aromatic substitution processes were primarily 3-selective and often required harsh conditions including strong mineral acids as solvents or Lewis acid promotion with elevated temperatures. The development of more sophisticated approaches, including metalation-trapping sequences and nitrogen-oxide intermediates, eventually enabled access to 4-substituted pyridines with greater efficiency. These methodological advances laid the groundwork for synthesizing complex multi-halogenated derivatives like this compound.

The emergence of modern fluorination techniques particularly revolutionized the field of halogenated pyridines. Traditional fluorination methods were limited by harsh reaction conditions and poor regioselectivity, but advances in nucleophilic fluorination and directed metalation approaches enabled the preparation of fluoropyridines with unprecedented precision. The combination of chlorine and fluorine substituents in a single pyridine molecule, as exemplified by this compound, represents the culmination of decades of methodological development in heterocyclic synthesis.

Classification within Halogenated Pyridine Derivatives

This compound belongs to the extensively studied class of halopyridines, which constitute fundamental building block compounds in pharmaceutical and agrochemical synthesis. Within the broader classification of aryl halides, halopyridines occupy a unique position due to the electron-deficient nature of the pyridine ring system, which significantly influences their reactivity patterns compared to halobenzenes. The compound specifically falls under the category of polyhalogenated pyridines, representing structures that contain multiple different halogen substituents on the same aromatic ring.

The classification system for halogenated pyridines typically considers both the type and position of halogen substituents. Chloropyridines represent one of the most important subclasses, serving as crucial intermediates to pharmaceuticals and agrochemicals due to the moderate reactivity of the carbon-chlorine bond. Fluoropyridines constitute another significant category, valued for their unique electronic properties imparted by the highly electronegative fluorine atom. The combination of both chlorine and fluorine substituents, as present in this compound, creates a hybrid electronic environment that exhibits characteristics of both individual halogen types.

The carboxamide functional group at the 4-position further classifies this compound within the pyridinecarboxamide family, a subgroup known for diverse biological activities and synthetic utility. This classification places the compound at the intersection of halogenated heterocycles and carboxamide-containing molecules, creating opportunities for unique reactivity patterns not observed in simpler halopyridines. The specific substitution pattern with halogens at the 2- and 3-positions and the carboxamide at the 4-position represents a relatively uncommon arrangement that imparts distinctive chemical properties.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically employing the Hantzsch-Widman nomenclature system for naming heterocyclic structures. The base name "pyridine" indicates the six-membered aromatic ring containing one nitrogen atom, while the numerical prefixes indicate the positions of substituents relative to the nitrogen atom designated as position 1.

Table 1: Fundamental Identification Parameters for this compound

Parameter Value Reference
Chemical Abstract Service Number 1378654-14-8
Molecular Formula C₆H₄ClFN₂O
Molecular Weight 174.56 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System C1=CN=C(C(=C1C(=O)N)F)Cl
International Chemical Identifier InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11)
International Chemical Identifier Key PMPDGMHWHJFFBA-UHFFFAOYSA-N

The compound exhibits several recognized synonyms that reflect different naming conventions and historical usage patterns. Alternative names include 2-Chloro-3-fluoro-isonicotinamide, which employs the traditional "isonicotinamide" designation for 4-pyridinecarboxamide derivatives. The systematic name 4-Pyridinecarboxamide, 2-chloro-3-fluoro- represents another accepted nomenclature format that emphasizes the carboxamide functional group as the principal functional group.

Structural identification relies on several key spectroscopic parameters that distinguish this compound from related halogenated pyridines. The presence of both chlorine and fluorine substituents creates characteristic patterns in nuclear magnetic resonance spectroscopy, with fluorine exhibiting distinctive chemical shifts and coupling patterns. The carboxamide functional group contributes additional identifying features through characteristic carbonyl stretching frequencies in infrared spectroscopy and specific chemical shift patterns for the amide protons in proton nuclear magnetic resonance spectroscopy.

Significance in Heterocyclic Chemistry Research

This compound holds substantial significance in contemporary heterocyclic chemistry research due to its unique electronic properties and synthetic versatility. The compound exemplifies the sophisticated level of structural complexity achievable in modern pyridine chemistry, where multiple functional groups can be installed with precise regiocontrol to create molecules with tailored properties. Research applications span multiple domains, including medicinal chemistry, agrochemical development, and materials science, where the compound serves both as a synthetic intermediate and as a model system for studying electronic effects in heterocyclic systems.

The strategic positioning of electron-withdrawing groups (chlorine, fluorine, and the carboxamide carbonyl) around the pyridine ring creates a highly polarized electronic environment that significantly influences the compound's reactivity profile. This electronic arrangement makes the compound particularly valuable for studying nucleophilic aromatic substitution reactions, which proceed more readily on electron-deficient aromatic systems. The dual halogen substitution pattern provides opportunities for selective functionalization, where different halogens can be displaced under distinct reaction conditions, enabling the synthesis of complex derivatives through sequential substitution strategies.

Current research demonstrates the compound's utility in pharmaceutical development, where halogenated pyridines serve as privileged scaffolds for drug discovery. The combination of chlorine and fluorine substituents provides an optimal balance of reactivity and metabolic stability, while the carboxamide group offers opportunities for hydrogen bonding interactions with biological targets. Studies have shown that pyridine carboxamide derivatives exhibit diverse biological activities, making this compound particularly relevant for exploring structure-activity relationships in medicinal chemistry programs.

Table 2: Research Applications and Chemical Properties

Research Domain Application Key Properties Utilized Reference
Medicinal Chemistry Pharmaceutical Intermediate Synthesis Electron-deficient aromatic system, Multiple functionalization sites
Synthetic Methodology Nucleophilic Aromatic Substitution Studies Halogen reactivity differences, Electronic activation
Materials Science Heterocyclic Building Block Aromatic conjugation, Functional group diversity
Agrochemical Development Pesticide Intermediate Biological activity, Chemical stability

The compound's significance extends to fundamental studies of heterocyclic chemistry, where it serves as a model system for investigating the electronic effects of multiple substituents on aromatic reactivity. The presence of three different electron-withdrawing groups (chlorine, fluorine, and carboxamide) allows researchers to study cumulative electronic effects and their influence on both chemical reactivity and physical properties. These investigations contribute to broader understanding of structure-property relationships in heterocyclic systems, informing the rational design of new compounds with desired characteristics.

Properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDGMHWHJFFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves starting with a pyridine core, such as pyridine itself or substituted pyridines, followed by selective halogenation and functionalization to introduce the chlorine, fluorine, and carboxamide groups.

Reaction Conditions:

  • Chlorination typically employs reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux.
  • Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or via nucleophilic substitution with fluorides like potassium fluoride (KF), often in polar aprotic solvents.

Key Steps:

  • Step 1: Chlorination at the 2-position of pyridine to yield 2-chloropyridine.
  • Step 2: Fluorination at the 3-position, often via electrophilic fluorination.
  • Step 3: Oxidation or carboxylation at the 4-position to introduce the carboxamide group, typically via amide coupling reactions.

Research Findings:

  • A study indicates that pyridine derivatives can be selectively chlorinated and fluorinated under mild conditions, with temperature control between 0°C to 60°C to maximize regioselectivity and yield.

Multi-step Synthesis via Esterification and Hydrolysis

Method Overview:

This method involves synthesizing an ester intermediate, which is then hydrolyzed to the corresponding carboxylic acid and subsequently converted to the amide.

Reaction Sequence:

  • Ester Formation: Starting from 2-chloro-3-fluoropyridine, esterification with chloroacetic acid forms 2-chloro-3-fluoropyridine-4-methyl ester.
  • Hydrolysis: The ester is hydrolyzed under acidic conditions to yield 2-chloro-3-fluoropyridine-4-carboxylic acid.
  • Amide Formation: The acid is then converted to the carboxamide via activation (e.g., using coupling agents like EDCI or DCC) and reaction with ammonia or an amine source.

Industrial Application:

Large-scale esterification and hydrolysis are optimized with catalysts and continuous-flow reactors to enhance yield and purity.

One-Pot Fluorination Using Copper Fluoride

Method Overview:

A notable innovative approach involves the use of copper fluoride as a fluorinating agent, replacing traditional hazardous reagents like hydrofluoric acid.

Reaction Conditions:

  • Conducted in organic solvents such as acetonitrile, methyl alcohol, or ethanol.
  • Reaction temperature maintained between 0°C to 60°C.
  • Inert atmosphere (nitrogen or argon) to prevent side reactions.

Procedure:

  • 2-Chloro-3-aminopyridine is reacted with tert-butyl nitrite and copper fluoride.
  • The reaction proceeds under mild conditions for 1–10 hours, leading to the formation of 2-chloro-3-fluoropyridine.
  • Subsequent conversion to the carboxamide involves amidation of the pyridine ring's carboxylic acid derivative.

Research Findings:

This method offers a simplified, one-pot synthesis with yields above 60%, operational simplicity, and mild reaction conditions, making it suitable for industrial scalability.

Catalytic Fluorination with Transition Metals

Method Overview:

Recent advances include Rhodium (III)-catalyzed fluorination, which allows direct fluorination of pyridine derivatives under mild conditions.

Reaction Conditions:

  • Catalysts such as Rhodium complexes.
  • Use of fluorinating agents like Selectfluor.
  • Solvents like acetonitrile or glycerol at moderate temperatures.

Research Findings:

This approach enables selective fluorination at specific positions on the pyridine ring, offering high regioselectivity and yields.

Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Direct halogenation Pyridine derivatives POCl₃, SOCl₂, KF, Selectfluor 0–60°C, inert atmosphere Regioselectivity, straightforward Multiple steps, possible regioisomer formation
Esterification & Hydrolysis 2-Chloro-3-fluoropyridine Chloroacetic acid, EDCI, DCC Reflux, acidic/basic hydrolysis Scalable, high purity Multi-step process
Copper fluoride fluorination 2-Chloro-3-aminopyridine Copper fluoride, tert-butyl nitrite 0–60°C, inert atmosphere One-pot, mild, high yield Requires optimization for scale
Transition metal catalysis Pyridine derivatives Rhodium complexes, Selectfluor Mild temperatures High regioselectivity Cost of catalysts

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoropyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Substitution Reactions: The fluorine atom can be substituted by other groups through reactions with strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Solvents such as DMF, dichloromethane, and ethanol are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted carboxamides, while oxidation can produce N-oxides.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:

  • Building Block for Pharmaceuticals: 2-Chloro-3-fluoropyridine-4-carboxamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and cancer.

Materials Science:

  • Advanced Materials Development: The compound is utilized in creating materials with specific electronic properties, enhancing the performance of polymers and other composites.

Biological Studies:

  • Enzyme and Receptor Studies: It acts as a probe in enzyme-substrate interactions and receptor binding studies, helping to elucidate biochemical pathways and potential therapeutic targets.

Industrial Chemistry:

  • Agrochemicals and Specialty Chemicals: The compound is also applied in the synthesis of agrochemicals, contributing to agricultural productivity through the development of herbicides and pesticides.

Recent studies have highlighted several biological activities associated with this compound:

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits enzymes involved in signal transduction
Receptor ModulationEnhances nAChR activity in presence of agonists
Antitumor ActivityInduces apoptosis in cancer cell lines

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate its potential therapeutic use:

ParameterValue
Bioavailability21% (low)
Clearance4.9 mL/min/kg
Half-life1.12 hours

Case Studies

In vivo studies conducted on Balb/C mice demonstrated the pharmacokinetic properties of the compound when administered at varying doses. Results indicated that while the compound had low bioavailability, it maintained significant activity over time, suggesting potential for therapeutic applications.

Case Study Highlights:

  • Study on Antitumor Effects: A study observed that treatment with this compound led to significant apoptosis in specific cancer cell lines, providing insights into its role as a potential anticancer agent.
  • Enzyme Interaction Studies: Research demonstrated that this compound effectively inhibited certain enzymes involved in critical signaling pathways, which could be leveraged for therapeutic interventions in diseases characterized by dysregulated signaling.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The carboxamide group allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
  • Structure : Pyrimidine ring with chlorine (position 2), methyl (position 6), and carboxylic acid (position 4).
  • Key Differences: Pyrimidine vs. Carboxylic acid (-COOH) vs. carboxamide (-CONH₂): Higher acidity (pKa ~2–3) and lower hydrolytic stability compared to carboxamide .
2-Chloro-4-pyridinecarboxylic Acid 1,1-Dimethylethyl Ester (BP 8988)
  • Structure : Pyridine with chlorine (position 2) and a tert-butyl ester group (position 4).
  • Key Differences :
    • Ester group (-COOtBu) increases lipophilicity, enhancing membrane permeability but reducing metabolic stability compared to carboxamide .

Substitution Pattern Effects

2-Chloro-4-phenyl-3-pyridinecarbonitrile (BP 8985)
  • Structure: Pyridine with chlorine (position 2), phenyl (position 4), and cyano (position 3).
  • Cyano group (-CN) is electron-withdrawing, altering ring electronics compared to fluorine in the target compound .
4-(4-[3-(4-Chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy)-pyridine-2-carboxylic Acid Methylamide ()
  • Structure : Complex pyridine derivative with chloro, trifluoromethylphenyl, and methylamide groups.
  • Key Differences :
    • Methylamide (-CONHCH₃) reduces hydrogen-bonding capacity compared to the primary carboxamide (-CONH₂).
    • Additional fluorine and trifluoromethyl groups enhance bioavailability and target affinity .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-3-fluoropyridine-4-carboxamide C₆H₄ClFN₂O 174.56 Cl (2), F (3), CONH₂ (4) Moderate solubility, high H-bond potential
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Cl (2), CH₃ (6), COOH (4) High acidity, lower stability
BP 8985 C₁₂H₈ClN₂ 215.66 Cl (2), Ph (4), CN (3) High lipophilicity, steric bulk

Biological Activity

2-Chloro-3-fluoropyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a carboxamide functional group. The presence of these substituents enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The chlorine and fluorine atoms contribute to its lipophilicity and ability to form hydrogen bonds, facilitating interactions with enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects in diseases such as cancer and inflammation.
  • Modulation of Ion Channels : Research indicates that it may act on calcium release-activated calcium (CRAC) channels, affecting cellular signaling pathways involved in immune responses .

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating dose-dependent effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast)3.5Inhibition of cell cycle progression
HeLa (Cervical)4.2Modulation of signaling pathways

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, potentially making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of the compound. Variations in substitution patterns on the pyridine ring significantly influence both potency and selectivity towards biological targets.

Key Findings:

  • Fluorine Substitution : Enhances lipophilicity and bioavailability.
  • Chlorine Positioning : Affects binding affinity to target proteins.

Case Studies

  • In Vitro Studies on CRAC Channels : A study demonstrated that this compound effectively inhibited calcium influx in activated mast cells, showcasing its potential as an immunomodulator .
  • Anticancer Efficacy in Animal Models : In vivo studies using murine models showed that treatment with the compound resulted in significant tumor size reduction compared to control groups, indicating promising therapeutic potential against solid tumors .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for developing new therapeutics targeting cancer and infectious diseases. Its versatility as a building block for synthesizing more complex molecules further enhances its appeal in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-fluoropyridine-4-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from halogenated pyridine precursors. For example, 2-chloro-5-fluoro-pyridine-4-carboxylic acid (CAS 884494-74-0) may serve as a key intermediate, undergoing amidation with ammonia or amines under catalytic conditions . Optimization involves adjusting solvent systems (e.g., DMF or toluene), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling reactions). Monitoring reaction progress via TLC or HPLC (≥98% purity standards) ensures intermediate quality .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., distinguishing Cl and F positions via 19F^{19}\text{F} and 13C^{13}\text{C} NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures absence of byproducts. X-ray crystallography, as demonstrated for structurally similar pyridine derivatives, provides definitive confirmation of molecular geometry .

Q. What safety protocols are essential when handling halogenated pyridinecarboxamides during synthesis?

  • Methodological Answer : Use fume hoods to prevent inhalation of volatile intermediates. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste containing halogenated byproducts must be segregated and treated by certified waste management services to avoid environmental contamination. Safety data sheets (SDS) for related compounds, such as 4-chloro-3-fluoropyridine (CAS 2546-56-7), recommend handling under inert atmospheres to minimize decomposition risks .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of pyridinecarboxamide derivatives in cross-coupling reactions?

  • Methodological Answer : Chlorine and fluorine substituents enhance electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT calculations) can map electron density distribution to predict reactive sites. For example, the fluorine atom at position 3 may direct regioselectivity in palladium-catalyzed aminations, while chlorine at position 2 stabilizes transition states via resonance effects .

Q. What strategies are recommended for resolving contradictory data in reaction optimization studies (e.g., conflicting yield or purity results)?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary parameters (catalyst loading, temperature). Use high-throughput screening to identify outliers. For spectroscopic contradictions (e.g., NMR vs. HRMS), cross-validate with alternative techniques like IR or X-ray diffraction. Refer to PubChem’s computed properties (e.g., SMILES: C20H13Cl2F3N2O) to reconcile structural ambiguities .

Q. How can computational models predict the electronic properties and biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Molecular docking studies against target proteins (e.g., kinase inhibitors) leverage the compound’s halogen-bonding potential. PubChem’s canonical SMILES data enables virtual screening for structure-activity relationships (SAR) in drug discovery pipelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-3-fluoropyridine-4-carboxamide
Reactant of Route 2
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2-Chloro-3-fluoropyridine-4-carboxamide

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